molecular formula C25H22ClN3O5S B2483253 ethyl 3-(4-chlorophenyl)-5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-76-0

ethyl 3-(4-chlorophenyl)-5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2483253
CAS No.: 851950-76-0
M. Wt: 511.98
InChI Key: QUZLNPRORDFRMJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-d]pyridazine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chlorophenyl)-5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thieno[3,4-d]pyridazine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chlorophenyl and 4-Ethoxyphenyl Groups: These groups can be introduced through substitution reactions using suitable reagents.

    Acetylation and Carboxylation: The final steps involve acetylation and carboxylation to introduce the acetamido and carboxylate groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity for its targets.

Comparison with Similar Compounds

Ethyl 3-(4-chlorophenyl)-5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(4-chlorophenyl)acrylate: This compound shares the 4-chlorophenyl group but lacks the thieno[3,4-d]pyridazine core.

    Ethyl 4-chlorocinnamate: Similar in having the 4-chlorophenyl group but differs in the rest of the structure.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O5S/c1-3-33-18-11-5-15(6-12-18)13-20(30)27-23-21-19(14-35-23)22(25(32)34-4-2)28-29(24(21)31)17-9-7-16(26)8-10-17/h5-12,14H,3-4,13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZLNPRORDFRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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